Dianal BR-73
Description
Properties
CAS No. |
111775-13-4 |
|---|---|
Molecular Formula |
C15H21NO4 |
Synonyms |
Dianal BR-73 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Polymerization Kinetics of Dianal Br 73
Mechanistic Investigations of Suspension Polymerization for Tailored Dianal BR-73 Synthesis
Suspension polymerization allows for the controlled synthesis of polymers with specific characteristics. dianal.comfrontiersin.org The process involves the initiation of polymerization within monomer droplets suspended in water. frontiersin.org The use of an appropriate initiator, typically a monomer-soluble free-radical initiator, triggers the polymerization reaction within these droplets. frontiersin.org The stability of the suspension is crucial and is maintained by stabilizers that prevent droplet coalescence. The size and distribution of the resulting polymer beads can be influenced by factors such as the stirring rate, the type and concentration of the suspending agent, and the monomer-to-water ratio.
For tailored synthesis of acrylic resins via suspension polymerization, the selection of monomers is key. Dianal resins are polymers or copolymers of methyl methacrylate (B99206), acrylate (B77674), or styrenic monomers. chempoint.com this compound is specifically a methyl methacrylic resin. specialchem.com The precise monomer composition and ratios used in the polymerization of this compound contribute to its specific properties, such as its high Tg and hardness. lehvoss.dechempoint.com
Control of Molecular Weight Distribution and Polydispersity in this compound Production
Control over molecular weight (Mw) and polydispersity (Mw/Mn) is a significant advantage of the suspension polymerization process used for Dianal resins. dianal.com The process is stated to minimize polydispersity compared to similar solution polymerization products. chempoint.comdianal.com A narrow molecular weight distribution is beneficial as it eliminates the smaller molecular weight fractions that can negatively impact properties such as weathering resistance, brittleness, and toughness. dianal.com
This compound has a reported molecular weight of approximately 80,000. lehvoss.dechempoint.comscribd.com The suspension polymerization process allows for the production of resins with a wide range of molecular weights, from 10,000 to 400,000, demonstrating the flexibility of the manufacturing process in controlling this parameter. dianal.com
Functionalization Strategies for this compound: Incorporation of Reactive Groups
While this compound is primarily a thermoplastic acrylic resin, the broader Dianal portfolio includes resins with various functionalities. lehvoss.dechempoint.comdianal.comdianal.com Although specific details on the functionalization of this compound are not extensively detailed in the provided search results, the general strategies for incorporating reactive groups into acrylic resins produced by suspension polymerization are relevant.
Functional monomers containing groups such as carboxylic acids (e.g., methacrylic acid, acrylic acid) or hydroxyl groups (e.g., hydroxyethyl (B10761427) methacrylate, hydroxypropyl methacrylate) can be copolymerized with the main monomers during suspension polymerization to introduce reactive sites onto the polymer backbone. dianal.comgoogle.comwhiterose.ac.uk For instance, some Dianal grades have high acid numbers, which improve pigment dispersion and enable neutralization for water-reducible coatings. chempoint.com Other grades have high hydroxyl content, allowing for cross-linking reactions with curing agents like isocyanates or melamines to form two-component coating systems. chempoint.comdianal.com The presence of an acid number of 3.3 for this compound suggests a degree of carboxylic acid functionality is incorporated into its structure. chempoint.comchempoint.com
Influence of Initiator Systems and Reaction Conditions on this compound Polymer Architecture
The choice of initiator system and control of reaction conditions are critical in suspension polymerization to influence polymer architecture, molecular weight, and particle morphology. Free-radical initiators are commonly used in suspension polymerization of acrylic monomers. frontiersin.org The initiator concentration affects the rate of polymerization and the resulting molecular weight. Higher initiator concentrations generally lead to lower molecular weights due to an increased number of growing chains.
Reaction conditions such as temperature, reaction time, and the monomer-to-water ratio also play significant roles. Temperature influences the rate of initiator decomposition and monomer polymerization. Controlling the reaction time allows for achieving desired monomer conversion and molecular weight. The monomer-to-water ratio affects the size and number of monomer droplets, which in turn influences the size and morphology of the polymer beads.
While specific details regarding the optimal initiator systems and reaction conditions for this compound are proprietary, general principles of suspension polymerization apply. For example, research on the synthesis of acrylate resin microspheres by suspension polymerization using dibenzoyl peroxide (BPO) as an initiator highlights the importance of initiator dosage, reaction time, and temperature in achieving desired particle size and morphology. frontiersin.org
Structure Performance Correlation in Dianal Br 73 Based Polymeric Networks
Probing Microstructural Heterogeneities and Morphology in Cured Dianal BR-73 Films
This compound is produced as a bead resin, a form that results from aqueous suspension polymerization. This process is known to yield polymers with narrow polydispersity and low residual solvents. fishersci.ca When formulating coatings or adhesives, the solid bead resin is dissolved in suitable organic solvents, such as toluene (B28343), MEK, acetone, and ethyl acetate (B1210297), forming clear solutions with high viscosity. nih.gov Upon application and solvent evaporation, a solid film is formed.
While the provided information does not detail specific studies on microstructural heterogeneities within cured this compound films, the nature of its formation from a dissolved, relatively monodisperse polymer suggests a potentially homogeneous morphology compared to systems involving multiple phases or significant compositional variations. The clarity and transparency of films formed from Dianal resins, including BR-73, further support the idea of a uniform structure at a macroscopic level. fishersci.ca The performance attributes, such as excellent adhesion and pigment dispersibility, imply good wetting and interaction with substrates and fillers, which is consistent with a well-formed, continuous film morphology. Current time information in Houston, TX, US.uni.lunih.gov
Influence of Polymer Chain Conformation and Cross-link Density on Mechanical Response of this compound
This compound is characterized as a thermoplastic acrylic resin. chemsrc.com Unlike thermosetting polymers that form a rigid, chemically cross-linked network upon curing, the "network" in thermoplastic systems like this compound is primarily formed by physical interactions, such as chain entanglements, hydrogen bonding, or van der Waals forces. The polymer chains exist as discrete molecules that are intertwined.
The mechanical response of thermoplastic polymers is significantly influenced by their polymer chain conformation and the density of these physical entanglements. Higher molecular weight polymers, like this compound with a molecular weight of approximately 80,000, tend to have more chain entanglements. Current time information in Houston, TX, US.nih.govfishersci.canih.gov These entanglements act as temporary physical cross-links, restricting chain movement and contributing to the material's strength and toughness. The glass transition temperature (Tg) of a polymer, which is the temperature below which the polymer is hard and brittle and above which it is more flexible, is also a critical factor influenced by chain conformation and inter- and intra-molecular interactions. This compound has a high Tg of around 97°C, indicating that at typical application temperatures, the polymer chains are in a glassy state with limited mobility, contributing to the hardness of the material. Current time information in Houston, TX, US.nih.govfishersci.canih.gov
While this compound itself is a thermoplastic, the concept of network density is broadly applicable to understanding polymer mechanical properties. In general, increasing the density of network points, whether chemical cross-links or physical entanglements, leads to increased hardness, tensile strength, and reduced elongation at break. The high molecular weight and high Tg of this compound contribute to a high effective network density through entanglements in the solid state, which underpins its ability to form very hard and tough coatings. Current time information in Houston, TX, US.nih.govnih.gov
Relationships between Molecular Design and Enhanced Toughness and Hardness in this compound Systems
The molecular design of this compound, primarily as a high molecular weight methyl methacrylate (B99206) polymer, directly correlates with its enhanced toughness and hardness. Methyl methacrylate monomers, when polymerized, form a backbone with rigid ester groups and a quaternary carbon, which restricts chain rotation and contributes to a high inherent stiffness. This structural rigidity is reflected in the high glass transition temperature of ~97°C for this compound. Current time information in Houston, TX, US.nih.govfishersci.canih.gov
The hardness of a polymeric material is closely related to its Tg; polymers with higher Tg values are typically harder at room temperature because the polymer chains have less freedom to move. The high Tg of this compound ensures that coatings formulated with it are very hard under normal service conditions. Current time information in Houston, TX, US.nih.gov
Toughness, which is the ability of a material to absorb energy and deform plastically before fracturing, is influenced by factors including molecular weight and chain entanglement. The high molecular weight (~80,000) of this compound leads to a significant degree of chain entanglement in the solid state. Current time information in Houston, TX, US.nih.govfishersci.canih.gov These entanglements can dissipate energy under stress, preventing crack propagation and thereby enhancing the toughness of the resulting films. nih.gov The balance between the rigidity provided by the methyl methacrylate backbone (contributing to hardness and Tg) and the energy dissipation mechanisms afforded by chain entanglement (contributing to toughness) is a key aspect of the molecular design that dictates the mechanical performance of this compound.
Comparing this compound to other resins in the series highlights the impact of molecular design parameters like Tg and molecular weight on properties. For instance, Dianal BR-80 has an even higher Tg (~104°C) and molecular weight (~105,000) and is described as the hardest in the BR series, offering outstanding durability and weather resistance, further illustrating the relationship between these molecular characteristics and mechanical performance. Current time information in Houston, TX, US.nih.gov
Investigating the Role of Functional Groups on Network Formation and Resultant Performance Attributes of this compound
This compound is primarily composed of polymerized methyl methacrylate units. The functional groups present in the methyl methacrylate monomer are the methacrylate ester group (specifically, the methyl ester) and the vinyl group which undergoes polymerization. In the resulting polymer chain, the primary functional groups along the backbone are the ester groups.
The functional groups do, however, play a crucial role in the resultant performance attributes beyond network formation. The ester groups contribute to the polarity of the polymer chain, which influences its solubility in various organic solvents. nih.gov The nature and density of functional groups also affect the surface properties of the cured film, impacting adhesion to different substrates and the dispersibility of pigments within the resin matrix. Current time information in Houston, TX, US.uni.lunih.gov The chemical resistance of the cured film to water, alcohol, dilute acids, and alkalis is also a consequence of the stable nature of the polymer backbone and its functional groups. Current time information in Houston, TX, US.nih.govfishersci.ca
While some Dianal resins are designed with specific functional groups like hydroxyl groups for chemical cross-linking with curing agents such as melamines or isocyanates to form thermoset networks, this compound is described as a solid acrylic resin without explicit mention of such reactive functionalization for crosslinking in its primary product descriptions. Current time information in Houston, TX, US. Its performance characteristics, including hardness, toughness, adhesion, and dispersibility, are primarily attributed to the inherent properties of the high molecular weight methyl methacrylate polymer and the physical network formed by chain entanglement.
Typical Properties of this compound
| Property | Value | Source |
| Glass Transition Temperature (Tg) | ~97°C | Current time information in Houston, TX, US.nih.govfishersci.canih.gov |
| Molecular Weight (Mw) | ~80,000 (or 75,000) | Current time information in Houston, TX, US.nih.govfishersci.canih.gov |
| Nonvolatiles | min 99.0% | nih.gov |
| Clarity in toluene at 30% solids | Clear | nih.gov |
| Gardner color, max | 2 | nih.gov |
| Gardner viscosity at 25°C and 30% solids in toluene | Q–U | nih.gov |
| Acid number | 3.3 mg KOH/g resin | nih.govfishersci.ca |
| MFI (Melt Flow Index) at 230°C | 3.9 g/10 min | nih.gov |
Interfacial Phenomena and Adhesion Science of Dianal Br 73
Elucidation of Adhesion Mechanisms of Dianal BR-73 to Diverse Substrates
This compound demonstrates excellent adhesion to a wide range of substrates, including treated polyolefins, polyester (B1180765), nylon, metal foils, PVC, wallpaper, and masonry. wikipedia.orgnih.govnih.govfishersci.comfishersci.sefishersci.se The resin's chemical structure, particularly its carboxyl modification and associated acid number (3.3 mg KOH/g resin), is a key factor contributing to its adhesive properties. nih.govregulations.gov
The adhesion mechanisms likely involve molecular interactions between the functional groups of the this compound resin and the surface chemistry of the diverse substrates. For substrates like metals and masonry, interactions such as hydrogen bonding or acid-base interactions between the carboxyl groups of the resin and active sites on the substrate surface can facilitate strong adhesion. The reported excellent adhesion to metal coatings and masonry applications supports this. nih.govfishersci.se
For plastic substrates such as polyester and nylon, polar interactions and potentially some degree of interdiffusion at the interface may contribute to adhesion. The effectiveness of this compound on treated polyolefins highlights the importance of substrate surface energy and chemical modification in achieving optimal adhesion on less polar surfaces. nih.gov Surface treatments like corona or flame treatment can increase the surface energy and introduce polar functional groups on polyolefins, promoting better interaction with the functional groups of this compound.
While the specific details of molecular interactions and the extent of interdiffusion for each substrate type are not extensively detailed in the provided sources, the presence of carboxyl groups in this compound is consistently linked to its adhesive performance across various materials.
Interfacial Compatibility and Interaction Dynamics in this compound Blends and Multiphase Systems
This compound exhibits good compatibility with other resins and pigments commonly employed in coating and ink formulations. nih.govatamankimya.comfishersci.se This compatibility is essential for creating stable and homogeneous blends that perform effectively in their intended applications. The ability to blend this compound with other binders allows formulators to tailor the final properties of the coating or ink, such as viscosity, flexibility, and adhesion, by leveraging the characteristics of different resin components. americanchemistry.com
The interaction dynamics in blends and multiphase systems involving this compound are influenced by factors such as the chemical nature of the co-components, their molecular weights, and the presence of functional groups. Good compatibility suggests favorable intermolecular interactions between this compound and the other components, which can lead to stable dispersions of pigments and uniform film formation when blended with other resins.
While the sources confirm good compatibility and the use of BR-73 in blends to modify properties, detailed research findings on the specific interaction dynamics, such as phase diagrams or studies on the morphology of blends at the nanoscale, are not available in the provided information.
Characterization of Interfacial Layer Formation and its Impact on Composite Performance with this compound
Characterizing the interface in composite systems typically involves techniques like microscopy (e.g., TEM, SEM), spectroscopy (e.g., XPS, FTIR), and mechanical testing to understand the interphase region between the resin matrix and the reinforcement material. Without information on this compound being used as a matrix resin in composites within the provided snippets, details on interfacial layer formation and its impact on composite performance cannot be provided.
Key Properties of this compound
| Property | Value | Source(s) |
| Chemical Nature | Methyl methacrylate (B99206) copolymer resin, Carboxyl modified acrylic resin wikipedia.orgregulations.gov | wikipedia.orgregulations.gov |
| Physical Form | Solid bead resin, 50% solution in toluene (B28343)/ethyl acetate (B1210297) wikipedia.orgregulations.gov | wikipedia.orgregulations.gov |
| Glass Transition Tg | 97°C | wikipedia.orgnih.govnih.gov |
| Molecular Weight Mw | ~80,000 | wikipedia.orgnih.govnih.gov |
| Acid Number | 3.3 mg KOH/g resin | nih.gov |
| Solubility | Soluble in solvents such as toluene, MEK, acetone, and ethyl acetate wikipedia.org | wikipedia.org |
Advanced Processing Methodologies and Their Influence on Dianal Br 73 Performance
Rheological Behavior of Dianal BR-73 Formulations during Application and Curing
The rheological behavior of this compound formulations is critical during their application across various substrates. This compound dissolves in solvents such as toluene (B28343), methyl ethyl ketone (MEK), acetone, and ethyl acetate (B1210297), yielding clear solutions that exhibit high viscosity. nih.gov The viscosity of these solutions is a key rheological parameter that dictates the suitability of the formulation for different application methods, including spraying, roller coating, and brushing. Higher viscosity solutions may be preferred for applications requiring thicker films or reduced sagging, while lower viscosity is necessary for fine spray applications.
During the "curing" phase for thermoplastic resins like this compound, the primary process is the physical removal of solvent through evaporation, rather than a chemical cross-linking reaction. As the solvent evaporates, the concentration of the resin increases, leading to a significant rise in viscosity and eventually the formation of a solid film. The rate of solvent evaporation influences the rheological changes during this drying phase, impacting flow and leveling of the applied film. Controlling the evaporation rate through solvent selection and environmental conditions is crucial for achieving a smooth and uniform coating.
Optimization of Curing Conditions for Controlled Network Development in this compound Systems
As a thermoplastic resin, this compound forms a film through solvent evaporation and physical entanglement of polymer chains, not through the formation of a chemically cross-linked network in the traditional sense of thermosetting systems. Therefore, "curing conditions" for this compound primarily refer to the drying conditions that facilitate solvent removal and film consolidation. Optimizing these conditions is essential for achieving desired film properties.
Factors such as temperature, air flow, and solvent composition influence the rate and completeness of solvent evaporation. Rapid solvent release can lead to defects like blistering or pinholes, while slow evaporation might prolong drying times and lead to dirt pickup. Controlling the drying temperature, for instance, can accelerate solvent diffusion and evaporation, promoting faster film formation and hardness development. The inherent properties of this compound, such as its high Tg, mean that once the solvent is removed and the film cools below this temperature, it becomes a hard and tough material. nih.govnih.gov While the concept of "controlled network development" is not directly applicable to the thermoplastic nature of BR-73 itself, optimizing drying conditions ensures the formation of a coherent and robust film structure with the desired mechanical and protective properties.
Application of Novel Manufacturing Techniques (e.g., Additive Manufacturing, Electrospinning) for this compound
This compound is primarily described in the provided search results as being utilized in traditional coating applications such as automotive refinish, PVC coatings, PVC leather processing, and wallpaper coatings. nih.gov These applications typically involve dissolving the resin in solvents and applying the liquid formulation to a substrate.
Based on the information obtained from the conducted searches, there is no specific mention or research detailing the application of this compound in novel manufacturing techniques such as additive manufacturing (3D printing) or electrospinning. While acrylic resins in general can be adapted for use in these advanced processes, information regarding the specific suitability, processing parameters, or performance of this compound within these techniques was not found.
Process-Structure-Performance Relationships in the Fabrication of this compound Materials
The performance of materials fabricated using this compound is intrinsically linked to its processing and the resulting film structure. This compound is manufactured as solid, free-flowing spherical beads via aqueous suspension polymerization, a process that contributes to its narrow polydispersity. This controlled molecular weight distribution facilitates rapid dissolution in suitable organic solvents, which is a key aspect of the initial processing step in preparing coating formulations.
The choice of solvent and the solids content in the formulation directly influence the viscosity and rheological behavior (Section 5.1), which in turn affects the ease of application and the uniformity of the wet film. During the drying process (Section 5.2), the controlled evaporation of solvent leads to the physical consolidation of the this compound polymer chains. The high molecular weight and high glass transition temperature of BR-73 are critical structural features that contribute to the final performance. nih.govnih.gov As the film dries and the temperature drops below the Tg, the material transitions into a hard, rigid, and tough state. nih.gov
This resulting structure, a dense packing of high molecular weight polymer chains, imparts excellent chemical resistance, weathering resistance, abrasion resistance, and durability to the coating. nih.gov The resin's structure also contributes to good adhesion and facilitates pigment dispersion, which are important for the performance and appearance of pigmented coatings. nih.govnih.gov Therefore, the processing parameters, from dissolution to drying, directly influence the molecular arrangement and physical state of the final film, thereby determining its protective and functional performance characteristics.
Key Properties of this compound
| Property | Value / Description | Source(s) |
| Chemical Composition | Methyl methacrylic resin (Acrylic resin) | nih.govnih.gov |
| Physical Form | Solid beads | nih.gov |
| Glass Transition Temperature (Tg) | ~97°C | nih.govnih.gov |
| Molecular Weight (Mw) | ~75,000 - 80,000 | nih.govnih.gov |
| Acid Number | 3.3 mg KOH/g resin | nih.gov |
| Solubility | Soluble in toluene, MEK, acetone, ethyl acetate | nih.gov |
| Viscosity (30% solids in toluene at 25°C) | High viscosity (Gardner viscosity Q–U) | nih.gov |
| Key Performance Attributes | Hardness, toughness, chemical resistance, weathering resistance, adhesion, pigment dispersion | nih.govnih.gov |
Sophisticated Spectroscopic and Chromatographic Characterization of Dianal Br 73 Systems
Vibrational Spectroscopic Analysis (FTIR, Raman) for Network Evolution and Chemical Changes in Dianal BR-73
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure, functional groups, and chemical environment within a polymer like this compound. These techniques are particularly useful for identifying the presence of specific chemical bonds and monitoring changes in the polymer structure due to processing, environmental exposure, or degradation.
FTIR spectroscopy involves the absorption of infrared radiation by molecular vibrations. A spectrum of this compound would typically show characteristic absorption bands corresponding to the stretching and bending vibrations of the methyl methacrylate (B99206) repeating units. Key functional groups expected to contribute to the FTIR spectrum include the carbonyl ester group (C=O), C-H stretching vibrations in methyl and methylene (B1212753) groups, and C-O stretching vibrations in the ester linkage. By analyzing shifts in peak positions and changes in peak intensities, FTIR can be used to monitor chemical reactions, such as cross-linking or degradation, and assess the extent of any chemical modifications within the this compound matrix.
Raman spectroscopy, a complementary vibrational technique, measures the inelastic scattering of light. While both FTIR and Raman provide vibrational information, they are based on different principles (change in dipole moment for FTIR, change in polarizability for Raman) and can thus provide complementary data. Raman spectroscopy can be particularly useful for studying carbon backbones and symmetric vibrations that may be weak in FTIR. For this compound, Raman spectroscopy could provide additional details about the polymer chain structure and conformational changes. Both FTIR and Raman can be employed in situ or ex situ to study the polymer in various states (solid, solution, film) and under different conditions, allowing for the investigation of network evolution during curing or the assessment of chemical changes upon exposure to heat, light, or chemicals.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of this compound Polymers and Oligomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure and composition of polymers. By analyzing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides information about the types and connectivity of atoms within the polymer chains.
For this compound, which is primarily a methyl methacrylic resin, ¹H NMR would reveal distinct signals corresponding to the protons in the methyl ester group (-OCH₃), the α-methyl group (-C(CH₃)-), and the methylene group (-CH₂-) in the polymer backbone. The chemical shifts, splitting patterns, and integration of these signals provide quantitative information about the relative proportions of different proton environments. ¹³C NMR would offer further structural detail by showing signals for each unique carbon environment in the polymer repeat unit, including the carbonyl carbon (C=O), the quaternary carbon in the backbone, and the methyl and methylene carbons.
NMR can also provide insights into the stereochemistry (tacticity) of the polymer chain, which can influence material properties. Different arrangements of the methyl methacrylate units along the backbone (isotactic, syndiotactic, or atactic) can lead to distinct signals in the NMR spectra, particularly in ¹³C NMR. Furthermore, NMR can be used to identify end-groups of the polymer chains and characterize any co-monomers that might be present, although this compound is primarily described as a methyl methacrylic resin. Analysis of oligomeric species, if present, could also be performed using NMR, providing information about the initial stages of polymerization or degradation.
Mass Spectrometry (MS) Techniques for Analyzing this compound Composition and Degradation Products
Mass Spectrometry (MS) techniques are valuable for determining the mass-to-charge ratio of ions, which can be used to identify the components of a sample and study their fragmentation patterns. While analyzing high molecular weight polymers directly by traditional MS can be challenging, various MS approaches, often coupled with separation techniques, are employed to characterize polymers and their degradation products.
For this compound, MS could be used in conjunction with techniques like pyrolysis or thermal degradation to break down the polymer into smaller, volatile fragments. Analysis of these fragments by MS can help identify the repeating units, end-groups, and potential impurities or additives within the polymer. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Pyrolysis-GC-MS are particularly useful for separating and identifying the volatile products evolved during thermal degradation, providing insights into the polymer's thermal stability and decomposition pathways.
Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are techniques that can sometimes be applied to analyze synthetic polymers, particularly those with lower molecular weights or specific end-groups that facilitate ionization. These methods can provide information about the mass distribution of oligomers and potentially identify different species within the polymer sample. By analyzing the mass profiles before and after exposure to various environmental stressors, MS can help identify and quantify degradation products, contributing to an understanding of the long-term stability and performance of this compound systems.
Chromatographic Separations (e.g., GPC/SEC) for Precise Molecular Weight Distribution and Polydispersity Analysis of this compound
Chromatographic separation techniques, most notably Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are essential for determining the molecular weight distribution (MWD) and polydispersity of polymers like this compound. chempoint.comlehvoss.denih.govlcms.cz GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller ones. nih.gov
By using a series of columns packed with porous stationary phase materials with different pore sizes and a suitable solvent (such as toluene (B28343), MEK, acetone, or ethyl acetate (B1210297), in which this compound is soluble chempoint.comnih.gov), the polymer chains are separated according to their size in solution. A detector, commonly a refractive index (RI) detector, measures the concentration of the eluting polymer as a function of elution volume.
The resulting chromatogram, a plot of detector response versus elution volume, provides the molecular weight distribution of the polymer. From this distribution, key molecular weight averages, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz), can be calculated using appropriate calibration standards (e.g., polystyrene standards). The polydispersity index (PDI), calculated as the ratio of Mw to Mn (Mw/Mn), provides a measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer (all chains have the same length), while higher PDI values indicate a broader distribution.
Microscopic and Nanoscopic Probes for Dianal Br 73 Morphologies and Interfaces
Electron Microscopy (SEM, TEM) for Visualizing Surface Topography and Internal Structures of Dianal BR-73
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the surface topography and internal structures of materials at high resolution. SEM provides detailed images of the surface morphology, while TEM can reveal the internal structure, including the arrangement of polymer chains or the presence of distinct phases, particularly in thin films or cross-sections. While these techniques are standard in polymer characterization, specific research findings detailing the application of SEM or TEM to study the surface topography or internal structures of this compound itself were not found in the provided search results. Studies mentioning this compound often focus on its performance in formulations or macroscopic properties rather than its fine-scale morphology as observed by electron microscopy.
Atomic Force Microscopy (AFM) for Nanoscale Mechanical Mapping and Topographical Studies of this compound Films
Atomic Force Microscopy (AFM) allows for the investigation of surface topography and nanoscale mechanical properties of materials, such as polymer films. By scanning a sharp tip across the surface, AFM can generate high-resolution 3D topographical maps and, in various modes (e.g., tapping mode, force spectroscopy), probe local mechanical characteristics like stiffness and adhesion. The application of AFM would be valuable in understanding the surface roughness, domain structures, and mechanical homogeneity of this compound films, which are relevant to its performance in coatings and adhesives. However, specific research detailing AFM studies, including nanoscale mechanical mapping or topographical analysis of this compound films, was not present in the provided search results.
X-ray Scattering Techniques (WAXS, SAXS) for Crystalline and Amorphous Domain Analysis in this compound
X-ray scattering techniques, including Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), are used to analyze the structural organization of materials at different length scales. WAXS provides information about the crystalline structure and degree of crystallinity, while SAXS probes larger-scale structures such as amorphous domains, phase separation, or particle dispersion within a matrix. As a methyl methacrylic resin, this compound is expected to be largely amorphous, consistent with its thermoplastic nature. chempoint.comulprospector.com However, specific WAXS or SAXS data confirming its amorphous structure or revealing details about its domain organization were not found in the provided search results. These techniques could potentially be used to study structural changes upon processing or in multicomponent systems containing this compound.
Confocal and Super-Resolution Microscopy for 3D Morphological Analysis of this compound in Multicomponent Systems
Confocal microscopy and super-resolution microscopy techniques are valuable for obtaining high-resolution 3D images of materials, particularly in multicomponent systems where fluorescent labeling can be employed to distinguish different phases. Confocal microscopy allows for optical sectioning to reconstruct 3D structures, while super-resolution techniques overcome the diffraction limit of light to achieve even higher spatial resolution. These methods could be applied to study the distribution and morphology of this compound within blends, composites, or layered structures, providing insights into phase compatibility and interface formation. Although this compound is used in multicomponent applications like heat transfer recording media google.comgoogleapis.com, specific research utilizing confocal or super-resolution microscopy for 3D morphological analysis of this compound within such systems was not identified in the provided search results.
Environmental Durability and Degradation Science of Dianal Br 73
Mechanisms of Thermal Degradation and Stabilization Strategies for Dianal BR-73 Polymeric Networks
The thermal stability of polymeric materials is critical for their performance and longevity, particularly in applications exposed to elevated temperatures. This compound, as a methyl methacrylic resin, exhibits notable resistance to thermal degradation. In specific applications, such as transparent protective elements and lenses for optoelectronic devices like COB-LEDs that operate at relatively high temperatures, formulations incorporating acrylic resins like BR-73 are designed to resist high-temperature thermal degradation and distortion google.com.
While detailed, specific mechanisms of thermal degradation for this compound are not extensively documented in the readily available literature, the thermal degradation of acrylic polymers, in general, can involve chain scission through random or end-chain mechanisms, depolymerization, and side-group reactions depending on the specific polymer structure and presence of impurities or catalysts. For polymethyl methacrylate (B99206) (PMMA), a common acrylic polymer, depolymerization back to the monomer is a significant thermal degradation pathway at elevated temperatures.
Stabilization strategies for acrylic polymeric networks against thermal degradation typically involve the use of additives that can scavenge free radicals, inhibit chain scission, or trap volatile degradation products. The selection of stabilizers depends on the processing conditions and the intended application environment. While the specific stabilization packages used in this compound formulations are proprietary, the inherent thermal resistance of the methyl methacrylic backbone contributes significantly to its performance in demanding thermal environments google.com.
Photolytic and Weathering Degradation Pathways of this compound Under Environmental Exposure
This compound is specifically highlighted for its excellent chemical and weathering resistance specialchem.com. This makes it particularly suitable for exterior applications where exposure to sunlight, moisture, temperature fluctuations, and atmospheric pollutants is prevalent. The excellent weatherability of this compound is a key performance characteristic lehvoss.delehvoss.co.uk.
Photolytic degradation is primarily initiated by the absorption of ultraviolet (UV) radiation, which can lead to chain scission, cross-linking, and the formation of chromophoric groups, resulting in discoloration, loss of mechanical properties, and surface erosion. Acrylic resins, including methyl methacrylates, are generally known for their outstanding resistance to ultraviolet degradation compared to many other polymers lehvoss.delehvoss.co.uk. This inherent resistance is attributed to the structure of the acrylic backbone, which is less susceptible to UV-induced bond breaking.
Weathering encompasses the combined effects of sunlight (UV radiation), moisture (humidity, rain), temperature cycles, and atmospheric components. The excellent weatherability of this compound suggests that it effectively resists the synergistic degradation processes that occur during outdoor exposure. This includes resistance to photo-oxidation, hydrolysis accelerated by UV exposure, and physical damage from temperature fluctuations and moisture ingress.
To further enhance resistance to photolytic and weathering degradation, formulations often include UV absorbers and hindered amine light stabilizers (HALS). UV absorbers function by preferentially absorbing UV radiation and dissipating it as thermal energy, thus protecting the polymer chains. HALS compounds are effective radical scavengers that interrupt the photo-oxidative degradation cycle. While specific data on the efficacy of such additives within this compound is not detailed in the provided information, their general use in enhancing the outdoor durability of acrylic coatings is well-established google.com.
Hydrolytic Stability and Degradation of this compound in Various Aqueous Environments
The hydrolytic stability of a polymer refers to its resistance to degradation by water. This compound is designed for applications requiring resistance to moisture, such as masonry coatings lehvoss.de. It is reported to have excellent resistance to water, alcohol, dilute acids, and alkalis lehvoss.de.
Hydrolytic degradation of polymers typically involves the scission of ester or other susceptible linkages in the presence of water, often catalyzed by acids or bases. Acrylic resins containing ester groups in their side chains can be susceptible to hydrolysis, particularly under extreme pH conditions or elevated temperatures. However, the excellent resistance to water, dilute acids, and alkalis reported for this compound indicates a high degree of hydrolytic stability under typical environmental conditions lehvoss.de. Its suitability for masonry applications, where exposure to moisture and alkaline substrates is common, further supports its resistance to hydrolysis in aqueous environments lehvoss.de.
While detailed studies on the kinetics and specific mechanisms of hydrolytic degradation of this compound in various aqueous environments (e.g., neutral, acidic, alkaline water; different temperatures) are not available in the provided search results, its performance characteristics suggest that the methyl methacrylic backbone and potentially the end-groups or any co-monomers contribute to its robust hydrolytic stability. The manufacturing process, such as aqueous suspension polymerization used for this class of resins, can also influence the final polymer structure and its interaction with water lehvoss.de.
Oxidative Degradation Processes and Antioxidant Approaches for Enhanced Longevity of this compound
Oxidative degradation of polymers involves reactions with oxygen, often initiated by heat, UV radiation, or mechanical stress. This process typically involves the formation of free radicals, leading to a chain reaction that can cause chain scission, cross-linking, and the formation of various oxidized species (e.g., peroxides, hydroperoxides, carbonyl groups). These changes can result in deterioration of mechanical properties, discoloration, and reduced performance.
This compound is reported to have excellent resistance to corrosive and oxidizing environments lehvoss.de. This suggests an inherent stability against oxidative attack. The saturated nature of the acrylic backbone generally provides better resistance to oxidation compared to polymers with unsaturation in the main chain.
Despite this inherent resistance, oxidative degradation can still occur over long periods of environmental exposure, especially when coupled with other degradation factors like UV radiation and heat (photo-oxidation and thermo-oxidative degradation). Antioxidants are commonly used additives in polymer formulations to protect against oxidative degradation. They function by scavenging free radicals, decomposing peroxides, or chelating metal ions that can catalyze oxidation. google.com.
General classes of antioxidants used in polymers include primary antioxidants (e.g., hindered phenols, amines) that react with peroxy radicals, and secondary antioxidants (e.g., phosphites, thioethers) that decompose hydroperoxides. While the specific antioxidants used in this compound formulations are not disclosed, the use of appropriate antioxidant systems would further enhance its longevity and performance in environments where oxidative processes are significant google.com.
Biological Degradation Mechanisms and Biostability of this compound in Specific Material Contexts (e.g., Resistance to Microbial Growth on Coatings)
Biological degradation of polymers can occur through the action of microorganisms such as bacteria, fungi, and algae. These organisms can utilize polymers as a carbon source or produce enzymes that catalyze the breakdown of the polymer chains. The susceptibility of a polymer to biological degradation depends on its chemical structure, molecular weight, crystallinity, and the presence of leachable additives.
Acrylic polymers, particularly those with high molecular weight and a glassy nature like this compound (Tg ~97°C) lehvoss.de, are generally considered resistant to biological degradation. The carbon-carbon backbone is not readily cleaved by most microbial enzymes. While some studies explore the biodegradation of specific acrylic monomers or low-molecular-weight acrylics, high-molecular-weight polymethyl methacrylate and related copolymers typically exhibit high biostability in many environments.
In the context of coatings, resistance to microbial growth is an important aspect of biostability. Coatings can be susceptible to fouling by bacteria, fungi, and algae, leading to aesthetic issues, loss of performance, and potential degradation of the coating layer or the substrate. The inherent resistance of the polymer itself to enzymatic breakdown contributes to the biostability of the coating. Additionally, biocides or fungicides may be incorporated into coating formulations to prevent microbial colonization and growth on the surface.
Based on the general understanding of acrylic polymer biostability and the reported durability of this compound in various environmental conditions, it is expected to exhibit a high degree of resistance to biological degradation and microbial growth on surfaces when used in coating applications. However, specific research findings detailing the mechanisms of biological degradation or studies on the resistance of this compound coatings to specific microorganisms were not found in the provided search results.
Summary of this compound Durability Properties
| Property | Description | Source |
| Chemical Resistance | Excellent | specialchem.com |
| Weathering Resistance | Excellent | specialchem.comlehvoss.delehvoss.co.uk |
| Moisture Resistance | Improved (designed for masonry) | lehvoss.de |
| Water Resistance | Excellent | lehvoss.de |
| Resistance to Dilute Acids and Alkalis | Excellent (for this class of resins) | lehvoss.de |
| Resistance to Chemical Fumes and Corrosive/Oxidizing Environments | Excellent (for this class of resins) | lehvoss.de |
| Thermal Degradation Resistance | Outstanding (in specific applications like LED lenses) | google.com |
| UV Degradation Resistance | Outstanding (for this class of resins) | lehvoss.delehvoss.co.uk |
Advanced Applications and Performance Enhancement of Dianal Br 73 in Specialized Systems
Dianal BR-73 in High-Performance Coating Formulations for Extreme Environments (e.g., Automotive, Industrial, Masonry)
This compound is a key component in formulating high-performance coatings designed for challenging environments. Its properties contribute to the durability and protective qualities required in automotive, industrial, and masonry applications.
In automotive refinish coatings, this compound serves as a binder, contributing to the hardness and toughness of the final film. chempoint.comulprospector.com It is also used in coatings for PVC parts in automotive applications. chempoint.com
For industrial coatings, this compound's characteristics, such as high hardness, resistance to chemical attack, weathering, and abrasion, make it suitable for protecting substrates exposed to harsh conditions. chempoint.com It offers excellent durability and weather resistance. lehvoss.de
In masonry applications, this compound is particularly designed to improve moisture resistance, which is crucial for the longevity and integrity of masonry structures. lehvoss.delehvoss.co.ukscribd.comscribd.com
The resin's ability to provide a modest degree of flexibility while maintaining high toughness is a valuable attribute in coatings that need to withstand physical stress and environmental exposure. chempoint.com It also exhibits good plasticizer barrier performance, which is important in coatings for flexible substrates like PVC. chempoint.comulprospector.comulprospector.com
Key properties of this compound relevant to high-performance coatings include:
| Property | Value | Source |
| Glass Transition Temp (Tg) | ~97 °C | lehvoss.delehvoss.co.ukchempoint.comm-chemical.co.jpscribd.comscribd.com |
| Molecular Weight (Mw) | ~80,000 / ~76,000 Da | lehvoss.dechempoint.comlehvoss.co.ukm-chemical.co.jpscribd.comscribd.com |
| Acid Number | 3.3 mg KOH/g resin | chempoint.comchempoint.comm-chemical.co.jp |
| Nonvolatiles | min 99.0% | chempoint.com |
| Clarity in toluene (B28343) (30% solids) | Clear | chempoint.com |
| Gardner color | max 2 | chempoint.com |
| Gardner viscosity (25°C, 30% solids in toluene) | Q–U | chempoint.com |
Integration of this compound in Next-Generation Adhesive Systems for Demanding Substrates
This compound's adhesion properties make it suitable for integration into adhesive systems, particularly for demanding substrates. While the search results primarily highlight its use in coatings and mention adhesives as a general application area for Dianal resins, specific details on this compound in next-generation adhesive systems for demanding substrates are less detailed compared to its coating applications. lehvoss.dechempoint.comscribd.com
However, the inherent characteristics of this compound, such as its good adhesion capabilities, suggest its potential in adhesive formulations where strong bonding and durability are required. lehvoss.dechempoint.comscribd.comscribd.com Other Dianal resins, such as Dianal BR-87, are explicitly mentioned for use in adhesives for construction bolt cements, indicating the broader application of Dianal acrylic resins in demanding adhesive applications. lehvoss.co.uk Dianal MB-2588 is noted for use in softer, more flexible systems like adhesives for staple cement or heat seal lacquers. lehvoss.co.uk Dianal MB-7022 is a low molecular weight resin suited to improve adhesion to reactive cure systems. lehvoss.co.uk While these examples pertain to other grades, they illustrate the potential for specific Dianal resins, including BR-73 with its noted adhesion, to be integrated into advanced adhesive systems.
This compound as a Matrix Resin in Advanced Composite Materials and their Manufacturing
Information specifically detailing the use of this compound as a matrix resin in advanced composite materials and their manufacturing is not prominently featured in the provided search results. The results focus primarily on its applications in coatings and adhesives. lehvoss.dechempoint.comscribd.com
Some Dianal resins are mentioned in the context of modifying UV coatings lehvoss.delehvoss.co.ukscribd.comscribd.com and providing good mechanical properties lehvoss.co.uk, which are relevant to composite applications. However, a direct link or detailed research findings on this compound's role as a matrix resin in composites were not found within the search snippets. Dianal BR-78 is mentioned as a low profile additive for SMC (Sheet Molding Compound), which is a composite manufacturing process, but this refers to a different Dianal grade. ulprospector.com
Novel Applications of this compound in Optoelectronic Devices and Flexible Electronics (e.g., as a transparent protective element)
The search results provide limited direct information on novel applications of this compound specifically in optoelectronic devices and flexible electronics. One search result mentions acrylic resin formulations curable to clear, heat-resistant bodies suitable for use as transparent protective elements and lenses for COB-LEDs and similar optoelectronic devices. google.com While this patent discusses acrylic resins for such applications and mentions BR-73 as a thermoplastic acrylic copolymer that can yield comparable results to other listed resins, it does not provide detailed research findings or specific data on this compound's performance in this context. google.com
The inherent properties of this compound, such as its water-white color and transparency, along with resistance to discoloration from heating and resistance to degradation from radiation, could potentially make it suitable for applications in optoelectronic devices requiring transparent protective elements. lehvoss.degoogle.com However, further specific research or technical data on its use in flexible electronics or as a transparent protective element in optoelectronics beyond the patent mention were not found.
Role of this compound in Specialized Barrier and Encapsulation Technologies
This compound demonstrates good performance in plasticizer barrier properties, which is relevant to specialized barrier and encapsulation technologies, particularly when applied to PVC substrates. chempoint.comulprospector.comulprospector.com This property helps prevent the migration of plasticizers from the substrate into the coating or surrounding environment, which is crucial for maintaining the integrity and performance of encapsulated systems or barrier layers.
While the search results highlight this specific barrier property in the context of PVC coatings, the broader application of this compound in other specialized barrier or encapsulation technologies is not extensively detailed. chempoint.comulprospector.comulprospector.com Its resistance to water, alcohol, dilute acids and alkalis, chemical fumes, and corrosive and oxidizing environments also suggests potential in protective barrier applications. lehvoss.de
Sustainability and Lifecycle Considerations for Dianal Br 73
Strategies for Enhancing Recyclability and Reprocessing of Dianal BR-73 Materials
Enhancing the recyclability and reprocessing of materials based on this compound, as a type of acrylic resin, is a key focus in reducing environmental impact. Acrylic plastics, while durable, are not inherently easily recyclable through traditional methods and are often categorized under Group 7 plastics, which are not widely collected for standard recycling processes. rmreagents.com However, significant progress is being made in developing effective recycling strategies for acrylic resins.
Mechanical recycling involves physically processing acrylic waste into pellets that can be used in new products. fishersci.com While straightforward, this method can be limited by the purity of the waste stream and may result in a 다운cycling of the material's properties.
Chemical recycling, particularly depolymerization, offers a promising avenue for achieving a more circular lifecycle for acrylic resins. This advanced technique breaks down the polymer chains back into their constituent monomers, such as methyl methacrylate (B99206) (MMA) in the case of PMMA-based resins like this compound. rmreagents.comnih.govwikipedia.orgnih.gov The recovered monomers can then be purified to a high degree, allowing them to be used to synthesize new, virgin-quality acrylic resin. nih.govwikipedia.orgnih.gov This molecular recycling approach is particularly valuable for applications requiring high purity and performance, such as automotive tail lights, which are a target for such recycling initiatives. nih.govnih.gov
Mitsubishi Chemical Group, the producer of this compound, is actively involved in developing and commercializing molecular recycling technologies for acrylic resin (PMMA), including projects focused on recovering materials from end-of-life vehicles. nih.govnih.gov These efforts involve processes like thermal decomposition and refining using microwave technology to recover raw materials for reuse in new acrylic resin production. nih.gov The aim is to establish collection schemes and verify the feasibility of these processes for commercial-scale implementation, contributing to a circular economy for acrylic materials. nih.govnih.gov
The successful implementation of these strategies relies on effective collection and sorting of acrylic waste streams. Designing products with end-of-life in mind can significantly facilitate the disassembly and separation of components containing this compound, making recycling more efficient.
Development of Bio-based or Renewable Feedstocks for Sustainable this compound Synthesis
The traditional production of acrylic resins, including the monomers that form this compound, relies heavily on petrochemical feedstocks, such as propylene (B89431) for the synthesis of acrylic acid. uni.luwikipedia.org To improve the sustainability of acrylic resin production, significant research and development are focused on utilizing bio-based or renewable feedstocks.
Efforts are underway to produce key acrylic monomers, such as acrylic acid and methyl methacrylate, from biomass-derived resources. Potential bio-based feedstocks include plant oils, sugars, corn, lactates, and glycerin. uni.lunih.govnih.govnih.govfishersci.co.ukuni.lu Companies are exploring various biochemical and chemical conversion routes to transform these renewable resources into the building blocks for acrylic resins. For instance, processes are being developed to produce bio-based 3-hydroxypropionic acid (3-HP) and lactates, which can serve as precursors for acrylic acid. nih.gov
While the development of bio-based acrylic monomers is a complex undertaking, progress is being made. Bio-based versions of certain acrylic monomers, such as 2-Octyl Acrylate (B77674) derived from castor oil, are already commercially available and can be used as alternatives to fossil-based monomers in applications like coatings and adhesives. nih.gov These bio-based alternatives can offer a reduced carbon footprint and, in some cases, improved performance characteristics. nih.gov
Assessment of Environmental Footprint and Lifecycle Analysis of this compound Production and Use
Assessing the environmental footprint of this compound throughout its lifecycle requires a comprehensive approach, typically involving a Lifecycle Analysis (LCA). LCA is a standardized methodology (ISO 14040 and ISO 14044) used to quantify the environmental impacts of a product or process across all stages, from raw material extraction and production to use and end-of-life management. uni.luciteab.com
While specific LCA data for this compound is not publicly available, studies on acrylic resins in general provide insights into the key environmental hotspots. The production of monomers, particularly energy-intensive processes like the synthesis of acrylonitrile, is a significant contributor to the environmental impact, including fossil fuel depletion. nih.gov
The use phase of materials containing this compound, such as coatings, can also have environmental considerations, particularly related to the emission of volatile organic compounds (VOCs) from solvent-based formulations. However, the trend towards water-based acrylic formulations, which generally have lower VOC emissions, helps mitigate this impact. nih.govnih.gov
A thorough LCA of this compound would consider the impacts associated with raw material acquisition (petrochemical or bio-based), monomer synthesis, polymerization, manufacturing of products containing the resin, the use phase of these products, and their end-of-life management (recycling, energy recovery, or disposal). Such assessments are crucial for identifying areas for improvement and for making informed decisions regarding sustainable production and consumption.
Design for Disassembly and End-of-Life Strategies for this compound Products within Circular Economy Frameworks
Integrating design for disassembly and implementing effective end-of-life strategies are crucial for incorporating products containing this compound into circular economy frameworks. A circular economy aims to keep materials in use for as long as possible, minimizing waste and the need for virgin resources.
For products utilizing this compound, such as automotive coatings or components, designing for disassembly facilitates the separation of different materials at the end of the product's life. This separation is essential for efficient recycling processes, particularly for chemical recycling methods like depolymerization that require relatively pure waste streams to recover monomers effectively. nih.gov Initiatives focusing on collecting specific components containing acrylic resin, such as tail lights from end-of-life vehicles, are examples of targeted collection schemes that support molecular recycling. nih.govnih.gov
End-of-life strategies for materials containing this compound within a circular economy can include:
Chemical Recycling: As discussed in Section 10.1, depolymerization allows for the recovery of high-purity monomers that can be repolymerized into new acrylic resin, closing the loop for the material. wikipedia.orgnih.gov
Mechanical Recycling: Where applicable and economically viable, mechanical recycling can process acrylic waste into recycled materials for less demanding applications. fishersci.com
Energy Recovery: If recycling is not feasible, energy recovery through incineration with energy capture can be an option to recover some of the embodied energy in the material, although this is lower in the waste hierarchy than recycling.
Responsible Disposal: Landfilling should be the last resort, given the slow degradation of acrylic plastics and their potential to contribute to long-term waste accumulation. rmreagents.com
The successful implementation of these strategies requires collaboration across the value chain, from resin producers like Mitsubishi Chemical Group to product manufacturers, consumers, and waste management companies. Developing collection infrastructure, improving sorting technologies, and advancing recycling processes are all vital components of a circular economy for acrylic resins.
Computational Modeling and Predictive Simulation of Dianal Br 73 Systems
Molecular Dynamics Simulations for Understanding Dianal BR-73 Network Formation and Properties
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules in a system over time. By simulating the interactions between particles, MD can provide insights into the formation of polymer networks, diffusion processes, and the dynamic properties of materials at the atomic or molecular level. Such simulations can help in understanding how factors like temperature, solvent presence, and molecular structure influence the arrangement and behavior of polymer chains, ultimately affecting macroscopic properties. However, specific studies detailing the application of molecular dynamics simulations to investigate the network formation or properties of this compound were not found in the conducted searches.
Finite Element Analysis for Predicting Mechanical Behavior of this compound Structures and Composites
Finite Element Analysis (FEA) is a numerical method used to predict how a product reacts to real-world forces, vibration, heat, fluid flow, and other physical effects. In the context of materials science and engineering, FEA is often employed to analyze the mechanical behavior of structures and composites, including those incorporating polymer resins. This method can predict stress distribution, deformation, and failure points under various loading conditions, aiding in material selection and structural design. Despite the relevance of FEA in predicting the mechanical performance of materials used in coatings and composites, specific applications of finite element analysis to predict the mechanical behavior of structures or composites utilizing this compound were not detailed in the information obtained from the conducted searches.
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Intermolecular Interactions in this compound Systems
Quantum chemical calculations are computational methods based on the principles of quantum mechanics, used to study the electronic structure and properties of molecules. These calculations can provide fundamental insights into reaction mechanisms, chemical bonding, and intermolecular interactions such as van der Waals forces, hydrogen bonding, and electrostatic interactions. Understanding these interactions at a quantum level is crucial for designing materials with specific properties and predicting their chemical reactivity. While quantum chemistry is a valuable tool for understanding the fundamental interactions within polymer systems, specific research employing quantum chemical calculations to elucidate reaction mechanisms or intermolecular interactions within this compound systems was not found in the conducted searches.
Artificial Intelligence and Machine Learning Approaches for this compound Material Design and Performance Optimization
Artificial Intelligence (AI) and Machine Learning (ML) approaches are increasingly being applied in materials science for tasks such as predicting material properties, discovering new materials, and optimizing material performance based on large datasets. By training algorithms on experimental or computational data, AI/ML models can identify complex relationships between material structure, processing conditions, and performance characteristics, potentially accelerating the design and development cycle. Although AI and ML hold significant potential for optimizing polymer resin formulations and predicting their performance in various applications, specific instances of using artificial intelligence or machine learning approaches for the material design or performance optimization of this compound were not detailed in the information obtained from the conducted searches.
Future Research Directions and Emerging Paradigms for Dianal Br 73 Science
Converging Technologies and Multidisciplinary Research on Dianal BR-73 with Nanomaterials and Smart Systems
The integration of nanomaterials into polymer matrices is a key strategy for developing next-generation composites with enhanced functionalities. For a hard, durable acrylic resin like this compound, this convergence offers significant research avenues. The incorporation of nanoparticles could augment its inherent properties, leading to materials with tailored performance characteristics.
Recent studies on acrylic resins have demonstrated the potential of incorporating nanomaterials to improve properties such as UV resistance and antimicrobial activity. Research has shown that modifying acrylic resins with nanoparticles like cerium dioxide (CeO2) and zinc oxide (ZnO) can prevent photodegradation and aging. Similarly, the addition of silver vanadate (B1173111) (β-AgVO3) has been found to impart antimicrobial efficacy to acrylic resins.
Future research could focus on creating this compound based nanocomposites. Given its use in protective coatings, incorporating nanoparticles such as titanium dioxide or zinc oxide could lead to coatings with enhanced UV shielding capabilities, crucial for automotive and architectural applications. Furthermore, the integration of graphene or carbon nanotubes could be explored to improve the mechanical strength and electrical conductivity of this compound based materials, opening up possibilities in anti-static or conductive coatings.
The development of "smart" systems, which can respond to environmental stimuli, represents another exciting research frontier. Innovations in the broader specialty coatings market are increasingly centered on smart coatings capable of self-healing, changing color, or responding to environmental triggers. Research could be directed towards modifying the this compound polymer backbone or compounding it with functional additives to impart stimuli-responsive behaviors. For example, incorporating self-healing microcapsules could lead to coatings that can repair minor scratches, significantly extending the service life of automotive or industrial finishes.
Table 1: Potential Nanomaterial Integration with this compound
| Nanomaterial | Potential Functional Improvement | Target Application Area |
| Titanium Dioxide (TiO2) / Zinc Oxide (ZnO) | Enhanced UV resistance, photocatalytic self-cleaning | Automotive topcoats, architectural coatings |
| Silver Vanadate (β-AgVO3) | Antimicrobial and antifungal properties | Medical device coatings, high-hygiene surfaces |
| Graphene / Carbon Nanotubes (CNTs) | Increased mechanical strength, electrical conductivity, thermal stability | Anti-static flooring, EMI shielding coatings |
| Self-Healing Microcapsules | Autonomous repair of minor scratches and cracks | Automotive clear coats, protective industrial coatings |
Unexplored Application Domains for this compound with Transformative Potential in Advanced Manufacturing
While this compound is well-established in coatings, its intrinsic properties of high hardness, transparency, and durability make it a candidate for new roles in advanced manufacturing. This includes areas where lightweight, durable, and easily processable materials are in high demand.
One potential area is in the realm of polymer composites for lightweighting in the automotive and aerospace industries. Acrylic resins are already used for automotive interior components and taillights. A high-performance grade like this compound could be investigated as a matrix material or a toughening agent in fiber-reinforced plastics (FRPs), potentially offering a cost-effective alternative to other engineering plastics with good surface finish and weatherability.
Additive manufacturing, or 3D printing, presents another transformative domain. Research into developing this compound based filaments or powders for 3D printing could enable the rapid prototyping and production of durable, high-quality functional parts. Its excellent pigment dispersion capabilities could allow for the creation of components with integral color, eliminating the need for post-processing steps like painting.
Furthermore, the excellent optical properties and weather resistance inherent to acrylic bead polymers could be leveraged in advanced glazing and optical applications. Research could explore the use of this compound in developing impact-resistant transparent panels for specialty vehicles, architectural glazing, or protective screens for electronic displays where clarity and durability are paramount.
Challenges and Opportunities in the Scalable and Sustainable Synthesis and Application of this compound
The manufacturing of this compound, like other acrylic bead resins, is typically achieved through aqueous suspension polymerization. While this is a mature and scalable process, there are ongoing challenges and opportunities related to sustainability and efficiency. A key opportunity lies in reducing the environmental footprint of the synthesis process. This includes exploring the use of bio-based monomers derived from renewable resources like corn starch or sugarcane to replace traditional petroleum-derived feedstocks. Recent advancements in the radical polymerization of bio-based monomers in aqueous media highlight a promising path toward greener acrylics.
Another significant challenge is the end-of-life management of products containing this compound. The drive towards a circular economy necessitates the development of effective recycling technologies. A major opportunity exists in chemical recycling, where the polymer is broken down into its constituent monomers, which can then be purified and re-polymerized to create new resin with quality comparable to virgin material. Mitsubishi Chemical Group, the manufacturer of Dianal, is actively developing such technologies. A joint project with Honda is focused on developing recyclable acrylic resin for automotive body parts, which would reduce CO2 emissions by eliminating the painting process and enabling closed-loop recycling. This initiative is expected to reduce greenhouse gas emissions over the product lifecycle by approximately 50%.
Optimizing the application process also presents opportunities for sustainability. The trend is shifting towards high-solids, low-VOC (Volatile Organic Compound), and water-borne coating systems to comply with stringent environmental regulations. Future research on this compound could focus on developing formulations that are compatible with these environmentally friendly systems, ensuring its continued relevance in the coatings market.
Table 2: Sustainability Challenges and Opportunities for this compound
| Area | Challenge | Opportunity |
| Synthesis | Dependence on petrochemical feedstocks. | Development of bio-based monomers; optimizing polymerization efficiency. |
| Application | Use of solvent-based systems with high VOCs. | Formulation of high-solids, water-borne, or powder coatings. |
| End-of-Life | Landfilling or incineration of used products. | Chemical recycling to recover monomers for a circular economy. |
Global Research Trends and Collaborative Initiatives in this compound Polymer and Materials Science
The global acrylic polymer market is experiencing robust growth, driven by increasing demand in the construction, automotive, and paints and coatings industries. This growth is particularly strong in the Asia-Pacific region, which is a major hub for manufacturing and infrastructure development. Research trends are heavily influenced by the global push for sustainability and high-performance materials.
Key global research trends relevant to polymers like this compound include:
Eco-Friendly Formulations: There is a significant global shift towards water-borne acrylic coatings due to their low VOC content and reduced environmental impact. Research is focused on improving the performance of these coatings to match their solvent-based counterparts.
Bio-Based Polymers: Academic and industrial research is increasingly exploring the synthesis and application of polymers derived from renewable resources to reduce reliance on fossil fuels.
Smart and Functional Materials: As discussed, the development of coatings and materials with additional functionalities, such as self-healing, antimicrobial, or stimuli-responsive properties, is a major area of innovation.
Circular Economy Initiatives: There is a growing emphasis on designing polymers and products for recyclability. Collaborative initiatives between material suppliers and end-users, such as the one between Mitsubishi Chemical and Honda, are becoming more common to establish closed-loop recycling systems.
Collaborative initiatives are crucial for advancing the science and application of specialized polymers. Future progress with this compound will likely stem from partnerships between the manufacturer (Mitsubishi Chemical), academic research institutions, and companies in key end-use sectors like automotive, electronics, and construction. These collaborations can help bridge the gap between fundamental research and industrial application, accelerating the development of next-generation materials and sustainable technologies.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Dianal BR-73 critical for experimental design in coating applications?
- Methodological Answer : Key properties include glass transition temperature (Tg) , molecular weight distribution, solubility parameters, and adhesion performance.
- Tg : Determined via Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min under nitrogen purge, as narrow Tg ranges (e.g., 80°C for BR-73) correlate with thermal stability .
- Molecular Weight : Use Gel Permeation Chromatography (GPC) with polystyrene standards to confirm narrow molecular weight distribution (e.g., ~65,000 g/mol), which ensures consistent coating viscosity and film formation .
- Adhesion : Perform cross-cut tape tests (ASTM D3359) on coated metal substrates, controlling curing conditions (e.g., 25°C, 50% humidity) to replicate industrial environments .
Q. How should researchers design experiments to evaluate this compound’s compatibility with co-polymers in solvent-based coatings?
- Methodological Answer :
- Hansen Solubility Parameters (HSP) : Use computational tools to estimate HSP (δD, δP, δH) for BR-73 and compare with co-polymers. Validate predictions via cloud-point titration (e.g., using acetone/n-hexane mixtures) to identify solubility thresholds .
- Blend Testing : Prepare solvent blends (e.g., 30% toluene) and assess phase separation via optical microscopy. Measure viscosity changes using a rotational viscometer at 25°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported Tg values for this compound across studies?
- Methodological Answer :
- Standardize Measurement Protocols : Adhere to ASTM E1356 for DSC, ensuring consistent sample preparation (e.g., 5–10 mg samples, sealed aluminum pans) and calibration with indium standards.
- Statistical Analysis : Apply ANOVA to compare Tg data from multiple batches, accounting for variations in resin synthesis (e.g., monomer purity, polymerization time) .
- Literature Meta-Analysis : Systematically review studies citing BR-73’s Tg, prioritizing those with transparent experimental details (e.g., heating rates, purge gases) .
Q. What methodologies are effective for analyzing the impact of this compound’s molecular weight distribution on coating durability?
- Methodological Answer :
- Controlled Degradation Studies : Expose coatings to UV-A (340 nm) in a QUV accelerated weathering tester. Measure molecular weight shifts post-exposure via GPC to correlate degradation with film cracking .
- Rheological Profiling : Use dynamic mechanical analysis (DMA) to track storage modulus (G’) and loss modulus (G’’) changes under thermal stress, linking molecular weight dispersion to viscoelastic behavior .
Q. How can HSP-based predictive models address solubility contradictions between this compound and industrial solvents?
- Methodological Answer :
- Experimental Validation : Supplement HSP predictions with practical solubility tests. For example, dissolve BR-73 in ethyl acetate/toluene mixtures (30% w/v) and monitor clarity/precipitation over 24 hours .
- Machine Learning Integration : Train models on existing HSP datasets (e.g., 84,352 coatings ingredients) to predict BR-73’s compatibility with novel green solvents (e.g., bio-based esters) .
Methodological Considerations
- Reproducibility : Document all experimental parameters (e.g., solvent purity, curing time) in alignment with Beilstein Journal guidelines to enable replication .
- Data Management : Use structured abstracts (≤300 words) to highlight research objectives, hypotheses, and design, as recommended for clarity in scientific reporting .
- Ethical Compliance : Ensure safety protocols align with material safety data sheets (MSDS), particularly regarding solvent handling and ventilation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
